molecular formula C21H16N4O4 B4056406 4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE

4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B4056406
M. Wt: 388.4 g/mol
InChI Key: RPDFTFDPQFGTDS-UHFFFAOYSA-N
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Description

4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an amino group, and a nitrophenyl group attached to a dihydrophthalazinone core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 3-nitrobenzaldehyde to form a Schiff base, which is then reduced to the corresponding amine. This intermediate is then cyclized with phthalic anhydride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. For instance, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets can vary based on the specific application and modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-Methoxyphenethylamine

Uniqueness

4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[4-(4-methoxyanilino)-3-nitrophenyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-29-15-9-7-14(8-10-15)22-18-11-6-13(12-19(18)25(27)28)20-16-4-2-3-5-17(16)21(26)24-23-20/h2-12,22H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDFTFDPQFGTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
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4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
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4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE

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